molecular formula C18H23NO2S B2789855 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide CAS No. 313688-32-3

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B2789855
CAS No.: 313688-32-3
M. Wt: 317.45
InChI Key: MCCXVGYSWHWHDK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C18H23NO2S and a molecular weight of 317.45 g/mol . This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Efficient mixing and temperature control: To ensure uniform reaction conditions.

    Purification steps: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Another benzenesulfonamide with a butyl group instead of a tert-butyl group.

    N-phenylbenzenesulfonamide: Contains a phenyl group instead of a 1-phenylethyl group.

Uniqueness

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific combination of a tert-butyl group and a 1-phenylethyl group attached to the benzenesulfonamide core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-14(15-8-6-5-7-9-15)19-22(20,21)17-12-10-16(11-13-17)18(2,3)4/h5-14,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCXVGYSWHWHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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